molecular formula C19H19Cl2NO5S B5834995 Phenacyl 2,4-dichloro-5-(diethylsulfamoyl)benzoate

Phenacyl 2,4-dichloro-5-(diethylsulfamoyl)benzoate

Cat. No.: B5834995
M. Wt: 444.3 g/mol
InChI Key: PGODSXKENXHJFG-UHFFFAOYSA-N
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Description

Phenacyl 2,4-dichloro-5-(diethylsulfamoyl)benzoate is an organic compound with a complex structure that includes phenacyl, dichloro, and diethylsulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 2,4-dichloro-5-(diethylsulfamoyl)benzoate typically involves multiple steps. One common method starts with the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by the reaction with diethylamine to form the diethylsulfamoyl derivative. The final step involves the esterification of the resulting compound with phenacyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2,4-dichloro-5-(diethylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Phenacyl 2,4-dichloro-5-(diethylsulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenacyl 2,4-dichloro-5-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylbenzenesulfonamide: Similar structure but with a methyl group instead of the phenacyl group.

    2,4-Dichloro-5-(N-aryl/alkyl)sulfamoylbenzoic acid: Similar sulfonamide structure with different substituents on the benzoic acid.

Uniqueness

Phenacyl 2,4-dichloro-5-(diethylsulfamoyl)benzoate is unique due to the presence of the phenacyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

phenacyl 2,4-dichloro-5-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO5S/c1-3-22(4-2)28(25,26)18-10-14(15(20)11-16(18)21)19(24)27-12-17(23)13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGODSXKENXHJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)OCC(=O)C2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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